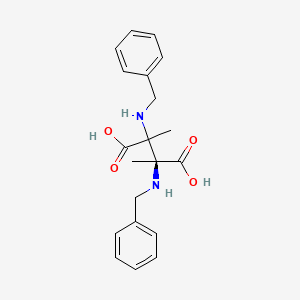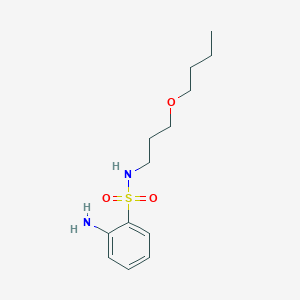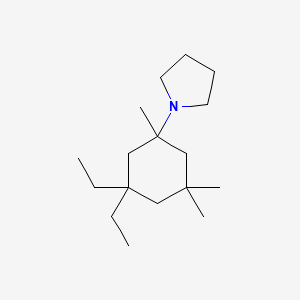
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is a synthetic organic compound characterized by a pyrrolidine ring attached to a cyclohexyl group with specific alkyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- typically involves the reaction of a substituted cyclohexanone with pyrrolidine under controlled conditions. One common method includes the use of a Grignard reagent to introduce the diethyl and trimethyl groups onto the cyclohexanone, followed by cyclization with pyrrolidine .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as distillation and recrystallization to obtain the desired product with high purity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, often using halogenated reagents under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of advanced materials and polymers
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .
Comparación Con Compuestos Similares
- Pyrrolidine-2-one
- Pyrrolidine-2,5-dione
- Pyrrolizidine
Comparison: Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)- is unique due to its specific alkyl substitutions, which confer distinct steric and electronic properties. Compared to Pyrrolidine-2-one and Pyrrolidine-2,5-dione, it has a more complex structure, potentially leading to different biological activities and applications .
This detailed overview provides a comprehensive understanding of Pyrrolidine, 1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)-, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
685088-14-6 |
|---|---|
Fórmula molecular |
C17H33N |
Peso molecular |
251.5 g/mol |
Nombre IUPAC |
1-(3,3-diethyl-1,5,5-trimethylcyclohexyl)pyrrolidine |
InChI |
InChI=1S/C17H33N/c1-6-17(7-2)13-15(3,4)12-16(5,14-17)18-10-8-9-11-18/h6-14H2,1-5H3 |
Clave InChI |
JURFVVKQIRIWBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CC(CC(C1)(C)N2CCCC2)(C)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(3-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B12533303.png)
![1H-Pyrazolo[4,3-E]pyrrolo[1,2-C]pyrimidine](/img/structure/B12533308.png)
![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)acetamide](/img/structure/B12533316.png)
![2,3-Bis[(2-hydroxyethyl)sulfanyl]but-2-enedinitrile](/img/structure/B12533320.png)
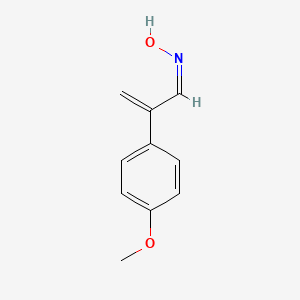


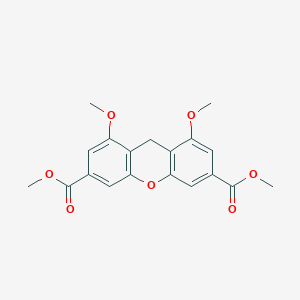
![3-(Cyclopentyloxy)-5-[(propan-2-yl)oxy]aniline](/img/structure/B12533354.png)
![1,4,8,11-Tetraazabicyclo[9.5.2]octadecane](/img/structure/B12533368.png)
